molecular formula C15H12BrN3O3S B6522110 N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 951553-94-9

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No. B6522110
CAS RN: 951553-94-9
M. Wt: 394.2 g/mol
InChI Key: RSAZCXTUEMIVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide, also known as NBP-2-BTA, is a synthetic compound with a wide range of applications in scientific research. It was first synthesized in 1975 and has since been used in a variety of biochemical and physiological studies due to its high affinity for certain types of molecules. NBP-2-BTA has been used to study the mechanisms of action of various drugs, to study the biochemical and physiological effects of certain compounds, and to study the advantages and limitations of laboratory experiments.

Scientific Research Applications

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has been used in a variety of scientific research applications due to its high affinity for certain types of molecules. It has been used to study the mechanisms of action of various drugs, to study the biochemical and physiological effects of certain compounds, and to study the advantages and limitations of laboratory experiments. N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has also been used to study the structure and function of enzymes, to study the effects of certain drugs on cells, and to study the role of certain proteins in diseases.

Mechanism of Action

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has a high affinity for certain types of molecules due to its structure. It binds to the active site of enzymes, which prevents the enzyme from performing its normal function. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. It has also been shown to inhibit the activity of certain proteins, leading to changes in cell signaling pathways. Additionally, N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has been shown to interfere with the function of certain ion channels, leading to changes in ion concentrations in cells.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has several advantages for laboratory experiments. It is easy to synthesize, and it has a high affinity for certain types of molecules. Additionally, it can be used to study the biochemical and physiological effects of certain compounds. However, there are also some limitations to using N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide for laboratory experiments. It can be toxic at high concentrations, and it can interfere with the function of certain proteins and enzymes.

Future Directions

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has a wide range of potential future applications in scientific research. It could be used to study the effects of certain drugs on cells and to study the role of certain proteins in diseases. Additionally, it could be used to study the biochemical and physiological effects of certain compounds. Additionally, it could be used to study the advantages and limitations of laboratory experiments. Finally, it could be used to study the structure and function of enzymes.

Synthesis Methods

N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is synthesized through a two-step process that involves the reaction of 3-bromophenyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide with sodium azide in aqueous solution. The first step involves the reaction of 3-bromophenyl-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide with sodium azide in aqueous solution to form an intermediate compound. The intermediate compound is then reacted with a base to form the final product, N-(3-bromophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide.

properties

IUPAC Name

N-(3-bromophenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3S/c16-10-4-3-5-11(8-10)17-15(20)9-14-18-12-6-1-2-7-13(12)23(21,22)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZCXTUEMIVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide

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